molecular formula C12H16ClN3 B1444556 3-(Piperidin-4-yl)-1H-indazole hydrochloride CAS No. 1416351-79-5

3-(Piperidin-4-yl)-1H-indazole hydrochloride

Cat. No. B1444556
M. Wt: 237.73 g/mol
InChI Key: MIMUBDFRZBSXOO-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)-1H-indazole hydrochloride” is a chemical compound with the molecular formula C12H16ClN3 . It is a derivative of piperidine, which is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • Piperazine-1-yl-1H-indazole derivatives, including those similar to 3-(Piperidin-4-yl)-1H-indazole hydrochloride, are significant in the field of medicinal chemistry. A study by Balaraju et al. (2019) synthesized a novel compound related to this class and conducted docking studies to explore its potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).
    • The synthesis of complex molecules like CGRP receptor inhibitors, which include similar indazole structures, has been reported. Cann et al. (2012) developed a convergent, stereoselective synthesis for such compounds, demonstrating their potential in medicinal chemistry (Cann et al., 2012).
  • Pharmacology and Bioactivity :

    • Certain indazole derivatives have been studied for their potential in inhibiting poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, which displayed significant activity against BRCA-1 and BRCA-2 deficient cancer cells (Jones et al., 2009).
  • Synthesis and Chemical Properties :

    • A study by Shevchuk et al. (2012) developed a method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, a class of compounds that includes structures similar to 3-(Piperidin-4-yl)-1H-indazole. This study highlights the synthetic accessibility of such compounds (Shevchuk et al., 2012).
  • Drug Metabolism and Pharmacokinetics :

    • The metabolism and pharmacokinetics of compounds containing a piperazinyl indazole motif have been explored. Chen et al. (2006) investigated the metabolism-dependent mutagenicity of a compound with a piperazinyl indazole motif, providing insights into the metabolic pathways and potential risks associated with these compounds (Chen et al., 2006).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-piperidin-4-yl-2H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMUBDFRZBSXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735240
Record name 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)-1H-indazole hydrochloride

CAS RN

1416351-79-5
Record name 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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